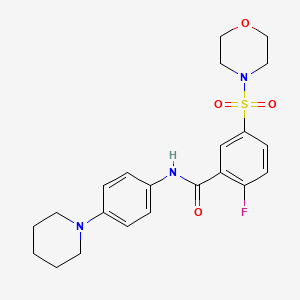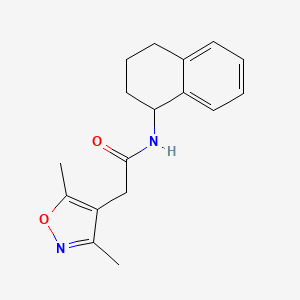
2-fluoro-5-morpholin-4-ylsulfonyl-N-(4-piperidin-1-ylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-5-morpholin-4-ylsulfonyl-N-(4-piperidin-1-ylphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound belongs to the class of sulfonylurea receptor (SUR) modulators and has been shown to have promising effects on glucose metabolism and insulin secretion.
作用機序
The mechanism of action of 2-fluoro-5-morpholin-4-ylsulfonyl-N-(4-piperidin-1-ylphenyl)benzamide involves its binding to the 2-fluoro-5-morpholin-4-ylsulfonyl-N-(4-piperidin-1-ylphenyl)benzamide1 subunit of the KATP channel. This binding leads to closure of the channel, which depolarizes the cell membrane and triggers calcium influx. The increase in intracellular calcium levels stimulates insulin secretion.
Biochemical and Physiological Effects:
2-fluoro-5-morpholin-4-ylsulfonyl-N-(4-piperidin-1-ylphenyl)benzamide has been shown to have several biochemical and physiological effects. It enhances insulin secretion, improves glucose tolerance, and reduces blood glucose levels. It also increases the expression of genes involved in insulin secretion and glucose metabolism. Additionally, it has been shown to have protective effects on pancreatic beta-cells, preventing their dysfunction and death.
実験室実験の利点と制限
2-fluoro-5-morpholin-4-ylsulfonyl-N-(4-piperidin-1-ylphenyl)benzamide has several advantages for lab experiments. It is a highly specific 2-fluoro-5-morpholin-4-ylsulfonyl-N-(4-piperidin-1-ylphenyl)benzamide1 modulator and has been extensively studied for its effects on glucose metabolism and insulin secretion. However, its limitations include its high cost and limited availability, which may restrict its use in some studies.
将来の方向性
There are several future directions for the study of 2-fluoro-5-morpholin-4-ylsulfonyl-N-(4-piperidin-1-ylphenyl)benzamide. These include:
1. Further investigation of its effects on pancreatic beta-cell function and survival.
2. Exploration of its potential applications in the treatment of other diseases, such as cardiovascular disease and cancer.
3. Development of more cost-effective synthesis methods to increase its availability for research.
4. Investigation of its potential use in combination with other drugs for the treatment of type 2 diabetes mellitus.
5. Exploration of its effects on other metabolic pathways, such as lipid metabolism and energy expenditure.
6. Investigation of its potential use as a tool for studying the mechanisms of insulin secretion and glucose metabolism.
合成法
The synthesis of 2-fluoro-5-morpholin-4-ylsulfonyl-N-(4-piperidin-1-ylphenyl)benzamide involves the reaction of 4-piperidin-1-ylbenzenesulfonamide with 2-fluoro-5-nitrobenzoic acid, followed by reduction of the nitro group to an amino group, and subsequent reaction with morpholine and benzoyl chloride. The final product is obtained after purification through column chromatography.
科学的研究の応用
2-fluoro-5-morpholin-4-ylsulfonyl-N-(4-piperidin-1-ylphenyl)benzamide has been extensively studied for its potential applications in the treatment of type 2 diabetes mellitus. It has been shown to enhance insulin secretion by binding to the 2-fluoro-5-morpholin-4-ylsulfonyl-N-(4-piperidin-1-ylphenyl)benzamide1 subunit of the pancreatic beta-cell ATP-sensitive potassium (KATP) channel, leading to closure of the channel and subsequent depolarization of the cell membrane. This depolarization triggers calcium influx, which in turn stimulates insulin secretion.
特性
IUPAC Name |
2-fluoro-5-morpholin-4-ylsulfonyl-N-(4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S/c23-21-9-8-19(31(28,29)26-12-14-30-15-13-26)16-20(21)22(27)24-17-4-6-18(7-5-17)25-10-2-1-3-11-25/h4-9,16H,1-3,10-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNSBGPWSDCHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 3-acetamidobenzoate](/img/structure/B7453148.png)

![[2-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)amino]-2-oxoethyl] 4-chloro-3-sulfamoylbenzoate](/img/structure/B7453173.png)
![Dimethyl 2-[[2-[3-(2,5-dimethylphenoxy)propanoyloxy]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B7453196.png)
![[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 3-(2-methoxyphenyl)propanoate](/img/structure/B7453201.png)
![[2-[[6-azanyl-2,4-bis(oxidanylidene)-1-(phenylmethyl)pyrimidin-5-yl]-methyl-amino]-2-oxidanylidene-ethyl] 2-oxidanylidene-1H-quinoline-4-carboxylate](/img/structure/B7453205.png)
![[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate](/img/structure/B7453210.png)
![[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 3-(4-methylphenoxy)propanoate](/img/structure/B7453211.png)
![5-Methoxy-3-methyl-2-benzofurancarboxylic acid [2-[methyl-[2-(4-methylanilino)-2-oxoethyl]amino]-2-oxoethyl] ester](/img/structure/B7453215.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7453218.png)
![(E)-N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-3-(3-methoxyphenyl)-N-methylprop-2-enamide](/img/structure/B7453219.png)
![[2-[2-(2-Methylanilino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 4-chloro-3-sulfamoylbenzoate](/img/structure/B7453231.png)
![[2-[1-(4-Fluorophenyl)ethylamino]-2-oxoethyl] 2-(4-fluorophenyl)sulfanylacetate](/img/structure/B7453233.png)